1-(3-Bromopropyl)piperidine hydrobromide

Description

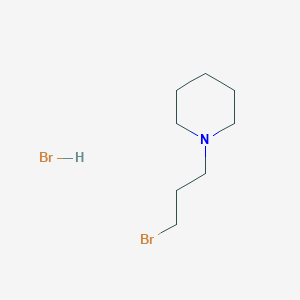

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-bromopropyl)piperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHMRQYPQWJGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602838 | |

| Record name | 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58689-34-2 | |

| Record name | 1-(3-Bromopropyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropyl)piperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Bromopropyl)piperidine hydrobromide CAS number lookup

CAS Number: 58689-34-2

This technical guide provides an in-depth overview of 1-(3-Bromopropyl)piperidine hydrobromide, a key synthetic intermediate relevant to researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, a representative synthesis protocol, and its role as a versatile building block in organic synthesis.

Compound Identification and Properties

This compound is the hydrobromide salt form of the N-substituted piperidine derivative, 1-(3-bromopropyl)piperidine. The presence of a reactive terminal bromide and a tertiary amine makes it a valuable bifunctional molecule for the synthesis of more complex chemical entities, particularly in the construction of pharmaceutical agents.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 58689-34-2 | [Synocule, Advanced ChemBlocks Inc.] |

| Molecular Formula | C₈H₁₆BrN · HBr | [Tokyo Chemical Industry Co., Ltd.] |

| Molecular Weight | 287.04 g/mol | [Tokyo Chemical Industry Co., Ltd., CymitQuimica] |

| Appearance | White to light yellow crystalline powder | [Tokyo Chemical Industry Co., Ltd.] |

| Purity | Typically >98.0% | [Tokyo Chemical Industry Co., Ltd.] |

| Melting Point | 203.0 - 207.0 °C | [Tokyo Chemical Industry Co., Ltd.] |

| Storage Conditions | Room temperature, store in a cool, dark place (<15°C) under an inert atmosphere. | [Tokyo Chemical Industry Co., Ltd., ChemicalBook] |

Synthesis and Mechanism

This compound is typically synthesized via a nucleophilic substitution reaction (Sₙ2) between piperidine and an excess of a 1,3-dihalopropane, most commonly 1,3-dibromopropane.

Reaction Principle

The synthesis involves the N-alkylation of the secondary amine, piperidine. Piperidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion as the leaving group. The use of excess 1,3-dibromopropane is crucial to minimize the formation of the di-substituted byproduct, 1,3-di(piperidin-1-yl)propane. The reaction initially forms the free base, 1-(3-bromopropyl)piperidine, and hydrogen bromide (HBr). The HBr byproduct then protonates either the starting piperidine or the tertiary amine product to form the corresponding hydrobromide salt. The final product precipitates as the hydrobromide salt, which is often more stable and easier to handle than the free base.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on standard procedures for N-alkylation of secondary amines.[1][2]

Materials:

-

Piperidine

-

1,3-Dibromopropane

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃, anhydrous, optional as base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.

-

Add 1,3-dibromopropane (typically 1.5-3.0 eq. to favor mono-alkylation) to the stirred solution. The addition may be performed slowly using a dropping funnel.

-

(Optional) Add anhydrous potassium carbonate (1.5 eq.) to the mixture to act as a base, neutralizing the HBr formed during the reaction.[2]

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

After completion, the reaction mixture is cooled to room temperature. If a base was used, the solid is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue contains the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Applications in Synthesis

As a synthetic building block, this compound is primarily used as an alkylating agent to introduce the N-piperidylpropyl moiety into various molecules. This functional group is prevalent in many pharmacologically active compounds.

Logical Relationship: Role as a Synthetic Intermediate

The compound serves as a critical link between a simple heterocyclic amine (piperidine) and a target molecule requiring a specific sidechain for biological activity or other properties.

References

An In-depth Technical Guide to 1-(3-Bromopropyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for 1-(3-bromopropyl)piperidine hydrobromide. This compound is a valuable building block in organic synthesis, particularly for the introduction of a piperidinopropyl moiety in the development of novel chemical entities.

Molecular Structure and Properties

This compound is the hydrobromide salt of the tertiary amine 1-(3-bromopropyl)piperidine. The molecule consists of a saturated six-membered heterocyclic piperidine ring where the nitrogen atom is substituted with a three-carbon propyl chain. A bromine atom is attached to the terminal carbon of this propyl chain. The hydrobromide salt is formed by the protonation of the piperidine nitrogen by hydrobromic acid.

The chemical structure is depicted in the diagram below, which illustrates the connectivity of the atoms within the molecule.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 58689-34-2 | [1][2][3] |

| Molecular Formula | C₈H₁₇Br₂N or C₈H₁₆BrN·HBr | [4][5] |

| Molecular Weight | 287.04 g/mol | [4] |

| Appearance | White to light yellow powder or crystals | [1][6] |

| Purity | Typically >98.0% | [1][2] |

| Melting Point | 203.0 - 207.0 °C | [1][6] |

| Synonyms | 1-(3-Bromopropyl)piperidinium bromide, 3-Piperidinopropyl bromide hydrobromide | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the N-alkylation of piperidine with 1,3-dibromopropane. The following is a representative protocol based on established chemical principles for such reactions.

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine (piperidine) acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. By using an excess of 1,3-dibromopropane, the formation of the di-substituted product is minimized. The resulting tertiary amine is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Representative Synthetic Workflow:

Caption: A representative workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromopropane (e.g., 3-5 equivalents) dissolved in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Piperidine: Slowly add piperidine (1 equivalent) to the stirred solution of 1,3-dibromopropane. The reaction is typically performed at room temperature or with gentle heating to control the rate of reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of piperidine and the formation of the mono-alkylated product.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess 1,3-dibromopropane and solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted piperidine hydrobromide that may have formed. The organic layer is dried over anhydrous sodium sulfate.

-

Salt Formation: The dried organic solution containing 1-(3-bromopropyl)piperidine is cooled in an ice bath. A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring until the solution becomes acidic.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

References

- 1. 1-Boc-4-(3-broMopropyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromopropyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)piperidine hydrobromide is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug development. Its structure, featuring a piperidinium ring and a reactive bromopropyl chain, makes it a versatile intermediate for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential applications.

Chemical Identity and Structure

-

IUPAC Name: 1-(3-Bromopropyl)piperidinium bromide

-

Synonyms: 1-(3-Bromopropyl)piperidine HBr

-

CAS Number: 58689-34-2

-

Molecular Formula: C₈H₁₇Br₂N

-

Molecular Weight: 287.04 g/mol

-

Chemical Structure:

-

A six-membered saturated heterocycle containing a nitrogen atom (piperidine).

-

A three-carbon propyl chain attached to the nitrogen atom.

-

A bromine atom at the terminal position of the propyl chain.

-

The piperidine nitrogen is protonated and forms a hydrobromide salt.

-

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [Generic Supplier Data] |

| Melting Point | 203-207 °C | [Generic Supplier Data] |

| Solubility | Soluble in water | [Inferred from salt nature] |

| Purity | Typically >98% | [Generic Supplier Data] |

Chemical Properties

-

Reactivity: The primary site of reactivity is the terminal bromine atom on the propyl chain, which is a good leaving group. This allows for nucleophilic substitution reactions to introduce a wide variety of functional groups. The piperidinium moiety is relatively stable but can undergo reactions under specific conditions.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to light and moisture should be avoided. As a hydrobromide salt, it is less volatile and easier to handle than its free base form.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and utilization of this compound.

Synthesis

A general method for the synthesis of this compound involves a two-step process:

-

N-Alkylation of Piperidine: Piperidine is reacted with 1,3-dibromopropane. Typically, a base such as potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction. The reaction is usually carried out in a suitable organic solvent like acetonitrile or DMF.

-

Hydrobromide Salt Formation: The resulting 1-(3-bromopropyl)piperidine (free base) is then treated with a solution of hydrobromic acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrobromide salt.

Figure 1: General synthetic workflow for this compound.

Characterization

The melting point is a critical parameter for assessing the purity of the compound. A sharp melting range indicates high purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

¹H NMR (Proton NMR): Provides information about the number and types of protons and their neighboring environments.

-

Expected Chemical Shifts (δ) in D₂O:

-

Piperidinium Protons: Multiplets in the range of 1.5-3.5 ppm. Protons alpha to the nitrogen will be deshielded and appear at a higher chemical shift.

-

Propyl Chain Protons:

-

-CH₂-N⁺-: Triplet around 3.2-3.5 ppm.

-

-CH₂-CH₂-CH₂-: Multiplet around 2.0-2.4 ppm.

-

-CH₂-Br: Triplet around 3.5-3.8 ppm.

-

-

-

-

¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ) in D₂O:

-

Piperidinium Carbons: Peaks in the range of 20-55 ppm. Carbons alpha to the nitrogen will be at a higher chemical shift.

-

Propyl Chain Carbons:

-

-CH₂-N⁺-: Around 55-60 ppm.

-

-CH₂-CH₂-CH₂-: Around 25-30 ppm.

-

-CH₂-Br: Around 30-35 ppm.

-

-

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Apparatus: FTIR spectrometer.

-

Sample Preparation: KBr pellet or as a thin film.

-

Expected Characteristic Absorptions (cm⁻¹):

-

N-H stretch (from N⁺-H): Broad absorption in the range of 2700-3200 cm⁻¹.

-

C-H stretch (aliphatic): 2850-3000 cm⁻¹.

-

C-N stretch: 1000-1250 cm⁻¹.

-

C-Br stretch: 500-600 cm⁻¹.

-

Figure 2: Relationship between the chemical structure and its expected spectral features.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the hydrobromide salt, electrospray ionization (ESI) is a suitable technique. The analysis would typically be performed on the free base.

-

Expected Molecular Ion Peak (M⁺) for the free base (C₈H₁₆BrN): Two peaks of similar intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 205 and 207.

Applications in Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a valuable starting material for the synthesis of novel drug candidates. The reactive bromopropyl group allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Potential therapeutic areas for derivatives of this compound could include:

-

Central Nervous System (CNS) disorders

-

Oncology

-

Infectious diseases

Workflow for Biological Screening

For drug development professionals, a systematic workflow is essential to evaluate the biological activity of new compounds derived from this compound.

Figure 3: General workflow for screening the biological activity of a novel piperidine derivative.

Safety and Handling

-

Hazard Statements: Causes skin irritation and serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Conclusion

This compound is a key building block for the synthesis of a wide range of piperidine-containing compounds with potential therapeutic applications. This guide has provided an overview of its physical and chemical properties, along with standardized protocols for its synthesis and characterization. A clear understanding of these properties is fundamental for its effective use in research and drug development.

References

An In-depth Technical Guide to the Solubility of 1-(3-Bromopropyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(3-Bromopropyl)piperidine hydrobromide. Due to the limited availability of specific experimental data in public literature, this document combines known physicochemical properties with predicted solubility characteristics based on analogous compounds. Furthermore, it offers a detailed, standardized experimental protocol for the empirical determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for predicting its behavior in various solvent systems.

| Property | Value |

| Molecular Formula | C₈H₁₆BrN·HBr |

| Molecular Weight | 287.04 g/mol |

| CAS Number | 58689-34-2[1] |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 203.0 to 207.0 °C |

| Storage Conditions | Room temperature, recommended to be stored in a cool, dark place (<15°C) under an inert gas. The compound is noted to be air-sensitive and hygroscopic.[2] |

Predicted Solubility Profile

The following table presents a predicted solubility profile. Note: These values are estimations and should be confirmed experimentally using the protocol provided below.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | High | As a hydrobromide salt, it is expected to readily dissociate into ions, which are well-solvated by polar water molecules. Piperidinium salts are known for their excellent water solubility.[3] |

| Methanol | Polar Protic | High | The polarity and hydrogen-bonding capability of methanol should effectively solvate the ions. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but the slightly lower polarity might result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a strong organic solvent capable of dissolving a wide array of organic and some inorganic compounds.[4] |

| Dichloromethane (DCM) | Halogenated | Low | The lower polarity of DCM makes it a less effective solvent for ionic salts. |

| Hexane | Nonpolar | Very Low / Insoluble | As a nonpolar solvent, hexane is not expected to effectively solvate the charged species of the salt. Piperidine itself has limited solubility in hexane.[5] |

Experimental Protocol for Solubility Determination

A standardized equilibrium shake-flask method is recommended for the quantitative determination of solubility. This method is considered the gold standard for obtaining thermodynamic solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.

-

The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Mandatory Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Logical workflow for solubility screening.

References

- 1. synocule.in [synocule.in]

- 2. This compound | 58689-34-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 1-(3-Bromopropyl)piperidine Hydrobromide

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Bromopropyl)piperidine hydrobromide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimentally derived public data, this guide presents a predicted spectral analysis based on established NMR principles and data from structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. These predictions are derived from the analysis of piperidine, 1,3-dibromopropane, and analogous hydrohalide salts. The protonation of the piperidine nitrogen by hydrobromic acid is expected to cause a significant downfield shift of the adjacent protons (H-2', H-6', and H-1).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~3.55 | Triplet (t) | 2H |

| H-1 | ~3.45 | Triplet (t) | 2H |

| H-2', H-6' (axial) | ~3.35 | Multiplet (m) | 2H |

| H-2', H-6' (equatorial) | ~2.90 | Multiplet (m) | 2H |

| H-2 | ~2.25 | Quintet (quin) | 2H |

| H-4' | ~1.90 | Multiplet (m) | 1H |

| H-3', H-5' (axial) | ~1.75 | Multiplet (m) | 2H |

| H-3', H-5' (equatorial) | ~1.50 | Multiplet (m) | 2H |

| NH⁺ | ~9.5-11.5 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' | ~52.5 |

| C-1 | ~56.0 |

| C-3 | ~30.0 |

| C-2 | ~25.5 |

| C-4' | ~22.0 |

| C-3', C-5' | ~21.5 |

Structural and Signaling Pathway

The following diagram illustrates the structure of this compound and the connectivity of its constituent atoms, which forms the basis for the predicted NMR signal assignments.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: Typically 16 to 64 scans are adequate for good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the internal standard.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts, multiplicities, and coupling constants for all signals in both ¹H and ¹³C spectra.

This guide serves as a valuable resource for the structural elucidation and characterization of this compound and related compounds. The provided predicted data and experimental protocols will aid researchers in their synthetic and analytical endeavors.

Mass Spectrometry Analysis of 1-(3-Bromopropyl)piperidine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 1-(3-Bromopropyl)piperidine hydrobromide. This document outlines potential fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, presents expected quantitative data in a tabular format, and provides detailed, illustrative experimental protocols.

Introduction

This compound is a chemical compound with the molecular formula C8H17Br2N and a molecular weight of 287.04 g/mol .[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This guide explores the anticipated mass spectral behavior of 1-(3-Bromopropyl)piperidine, the free base form which is typically observed in the gas phase of a mass spectrometer. The molecular formula of the free base is C8H16BrN, with a molecular weight of approximately 206.13 g/mol .[2]

Predicted Mass Spectral Fragmentation

The fragmentation of 1-(3-Bromopropyl)piperidine in a mass spectrometer is expected to be influenced by the presence of the nitrogen atom in the piperidine ring and the bromine atom on the propyl chain. The nitrogen atom will direct fragmentation through alpha-cleavage, while the bromine atom can be lost as a radical or as HBr.

Electron Ionization (EI) Fragmentation

Under Electron Ionization (EI) conditions, the molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion ([M]•+) will be formed by the loss of an electron. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br).

The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring, leading to the formation of a stable iminium ion.

-

Loss of Bromine: Homolytic cleavage of the C-Br bond to generate a carbocation.

-

Loss of HBr: Elimination of a hydrogen bromide molecule.

-

Piperidine Ring Fragmentation: Cleavage of the piperidine ring itself.

Electrospray Ionization (ESI) Fragmentation

In Electrospray Ionization (ESI), typically performed in positive ion mode for this compound, the protonated molecule ([M+H]+) will be the most abundant ion in the full scan spectrum. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would likely involve the following fragmentation pathways:

-

Loss of Bromine: While less common in ESI than in EI, it can still occur.

-

Loss of HBr: A common fragmentation pathway for protonated halogenated compounds.

-

Piperidine Ring Opening and Fragmentation: Similar to what is observed in EI, but initiated from the protonated molecule.

Quantitative Data Presentation

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometric analysis of 1-(3-Bromopropyl)piperidine.

| Ion Type | Proposed Structure | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Ionization Mode |

| Molecular Ion | [C8H16BrN]•+ | 205 | 207 | EI |

| [M-H]•+ | [C8H15BrN]•+ | 204 | 206 | EI |

| [M-Br]+ | [C8H16N]+ | 126 | - | EI/ESI |

| [M-HBr]•+ | [C8H15N]•+ | 125 | - | EI |

| Iminium Ion | [C6H12N]+ | 98 | - | EI/ESI |

| Piperidine Ion | [C5H10N]+ | 84 | - | EI/ESI |

| Protonated Molecule | [C8H16BrN+H]+ | 206 | 208 | ESI |

Experimental Protocols

The following are detailed, generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters may need to be optimized for specific systems.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent. For ESI-MS, a mixture of methanol and water (1:1 v/v) is recommended. For direct injection EI-MS, a more volatile solvent like dichloromethane or methanol can be used.

-

Dilution: For ESI-MS, dilute the initial solution to a final concentration of 1-10 µg/mL using the same solvent system. For direct infusion, a concentration of approximately 1 µg/mL is often sufficient.

Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

-

GC Conditions (if applicable):

-

Column: A non-polar column, such as a DB-5ms.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-350.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) or direct infusion via a syringe pump.

-

LC Conditions (if applicable):

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-400.

-

-

Tandem MS (MS/MS) Conditions:

-

Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 206/208).

-

Collision Gas: Argon.

-

Collision Energy: Varies (e.g., 10-30 eV) to achieve desired fragmentation.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

Caption: Predicted EI fragmentation pathway of 1-(3-Bromopropyl)piperidine.

Caption: General experimental workflow for MS analysis.

References

An In-depth Technical Guide to the Key Starting Materials for 1-(3-Bromopropyl)piperidine Hydrobromide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and detailed methodologies for the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide, a valuable building block in pharmaceutical and chemical research. This document outlines the core synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The primary and most direct route to this compound involves a two-step process. The first step is the N-alkylation of piperidine with 1,3-dibromopropane to form the free base, 1-(3-bromopropyl)piperidine. The second step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

A critical precursor in this synthesis is 1,3-dibromopropane, which is typically prepared from 1,3-propanediol. This guide will detail the synthesis of this key starting material as well.

Synthesis of the Key Starting Material: 1,3-Dibromopropane

The synthesis of 1,3-dibromopropane is a crucial preliminary step. A common and effective method involves the reaction of 1,3-propanediol with hydrobromic acid and sulfuric acid.

Experimental Protocol: Synthesis of 1,3-Dibromopropane

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

1,3-Propanediol (Trimethylene glycol)

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Concentrated hydrochloric acid

Procedure:

-

To a 1-liter round-bottomed flask equipped with a reflux condenser, add 338 mL (500 g) of 48% hydrobromic acid.

-

In a separate beaker, carefully and slowly add 82 mL (150 g) of concentrated sulfuric acid to the hydrobromic acid in portions, with constant shaking and cooling.

-

Once the mixture has cooled, slowly add 91 g of 1,3-propanediol in small portions.

-

Following the addition of 1,3-propanediol, slowly add another 130.5 mL (240 g) of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

After reflux, allow the mixture to cool slightly and then arrange for distillation. Distill the mixture to collect the crude 1,3-dibromopropane, which has a boiling point of 162-165 °C.

-

Wash the crude 1,3-dibromopropane with an equal volume of concentrated hydrochloric acid, followed by water, a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the washed 1,3-dibromopropane over anhydrous calcium chloride.

-

Purify the dried product by distillation, collecting the fraction that boils between 162-165 °C.

Quantitative Data: Synthesis of 1,3-Dibromopropane

| Parameter | Value | Reference |

| Starting Material | 1,3-Propanediol | [1][2] |

| Key Reagents | 48% Hydrobromic acid, Concentrated Sulfuric Acid | [1][2] |

| Reaction Time | 3-4 hours reflux | [2] |

| Product Boiling Point | 162-165 °C | [2] |

| Reported Yield | ~81.2% | [3] |

Core Synthesis: this compound

The central part of this guide is the synthesis of the target compound, this compound, from piperidine and the previously prepared 1,3-dibromopropane.

Experimental Protocol: Synthesis of this compound

This protocol is based on general N-alkylation procedures and specific reaction conditions mentioned in the literature.[4][5]

Materials:

-

Piperidine

-

1,3-Dibromopropane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Hydrobromic acid (48% in water or HBr in acetic acid)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (1.0 equivalent) and 1,3-dibromopropane (1.1 equivalents) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 15 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone, yielding the crude 1-(3-bromopropyl)piperidine free base.

-

Dissolve the crude free base in a suitable solvent such as diethyl ether.

-

Cool the solution in an ice bath and slowly add a stoichiometric amount of 48% hydrobromic acid with vigorous stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data: Synthesis of this compound

| Parameter | Value/Description | Reference |

| Starting Material 1 | Piperidine | [4][5] |

| Starting Material 2 | 1,3-Dibromopropane | [5] |

| Base | Potassium Carbonate (K₂CO₃) | [5] |

| Solvent | Acetone | [5] |

| Reaction Conditions | Reflux, 15 hours | [5] |

| Acid for Salt Formation | Hydrobromic Acid (HBr) | General Knowledge |

| Yield | Not explicitly reported, expected to be moderate to high. |

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of the key starting material and the final product.

Caption: Workflow for the synthesis of 1,3-dibromopropane.

Caption: Workflow for the synthesis of the target compound.

Reaction Mechanism

The synthesis of 1-(3-Bromopropyl)piperidine proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction mechanism.

Caption: SN2 mechanism for the N-alkylation of piperidine.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanism, a detailed experimental protocol, and relevant data for the synthesis of 1-(3-Bromopropyl)piperidine hydrobromide. This compound serves as a valuable building block in the development of various pharmaceutical agents.

Core Reaction Mechanism: Nucleophilic Substitution

The synthesis of this compound is primarily achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the secondary amine, piperidine, acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. This initial reaction leads to the formation of the intermediate, 1-(3-bromopropyl)piperidine, and a bromide ion.

Due to the presence of a basic nitrogen atom in the piperidine ring, the hydrobromic acid (HBr) generated in situ, or added subsequently, protonates the nitrogen atom of the product. This acid-base reaction results in the formation of the stable hydrobromide salt, this compound. The overall reaction is typically carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to neutralize the generated HBr, driving the reaction towards the formation of the free base before the final acidification step.

A visual representation of the logical workflow for this synthesis is provided below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Equipment:

-

Piperidine

-

1,3-Dibromopropane

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base (optional)

-

Hydrobromic acid (HBr) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Analytical equipment for product characterization (e.g., NMR, IR, melting point apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or DMF.

-

Addition of Base (Optional): If a base is used to scavenge the HBr produced, add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

-

Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.0-1.2 equivalents) to the stirred solution at room temperature. The addition should be dropwise to control the exothermic reaction. To favor mono-alkylation, it is crucial to add the alkyl halide slowly to a solution where piperidine is in excess.

-

Reaction: Heat the reaction mixture to a temperature of 60-80°C, or to reflux, and maintain for several hours (typically 7-24 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., K₂CO₃, KBr) is present, remove it by filtration and wash the solid with the extraction solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts and excess piperidine.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-bromopropyl)piperidine free base.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether).

-

Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring until the solution is acidic.

-

The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

-

Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold solvent to remove any impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Colorless liquid |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 109-64-8 | Colorless to light yellow liquid |

| This compound | C₈H₁₇Br₂N | 287.04 | 58689-34-2 | White to light yellow crystalline powder |

Note: Specific reaction yields can vary depending on the exact conditions and scale of the synthesis. Published yields for analogous N-alkylation reactions of piperidine can range from moderate to high.

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a clear, logical progression from starting materials to the final product. This can be visualized as a straightforward pathway involving the key chemical transformations.

Caption: Reaction mechanism for the synthesis of this compound.

Safety, handling, and storage guidelines for 1-(3-Bromopropyl)piperidine hydrobromide

An In-depth Technical Guide to the Safe Handling, and Storage of 1-(3-Bromopropyl)piperidine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for this compound (CAS RN: 58689-34-2). The information is intended for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a solid, appearing as a white to light yellow powder or crystal.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆BrN·HBr | |

| Molecular Weight | 287.04 g/mol | |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 203.0 to 207.0 °C | |

| Purity | >98.0% | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) or 2-8°C | [2] |

| Solubility | No data available | [3] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H303: May be harmful if swallowed |

Signal Word: Warning[4]

Safe Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following sections detail the necessary personal protective equipment (PPE) and a general experimental protocol for handling this powdered substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

| PPE Type | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. | To prevent skin contact and irritation.[5] |

| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from dust particles and splashes.[6][7] |

| Lab Coat | A disposable gown made of polyethylene-coated polypropylene or a similar laminate material. | To protect skin and clothing from contamination.[7] |

| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area. If not possible, a NIOSH-approved respirator is necessary. | To prevent inhalation of the powder, which can cause respiratory irritation.[6][8] |

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the powdered compound and preparing a solution in a laboratory setting. This procedure is adapted from best practices for handling hazardous powders and alkylating agents.[5][8][9]

-

Preparation of the Work Area:

-

Weighing the Compound:

-

Place a calibrated analytical balance inside the fume hood if possible. If not, use an enclosure with localized exhaust.

-

Tare a pre-labeled, clean, and dry container.

-

Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.

-

Securely cap the container immediately after weighing.

-

Record the weight.

-

-

Preparing a Solution:

-

In the fume hood, uncap the container with the weighed compound.

-

Slowly add the desired solvent to the container, aiming the solvent stream down the inner wall to minimize dust generation.

-

Gently swirl or stir the mixture until the solid is fully dissolved.

-

Cap the final solution container securely.

-

-

Decontamination and Waste Disposal:

-

Wipe down the spatula, work surface, and any other contaminated equipment with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.

-

Dispose of all contaminated disposables (gloves, liner, wipes) in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

-

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at room temperature (in a cool, dark place, <15°C) or refrigerated at 2-8°C.[2] It should be stored under an inert gas as it may be air and moisture sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid Measures

In case of accidental exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow from preparation to disposal.

General Alkylating Agent Mechanism of Action

As a bromopropyl derivative, this compound is expected to act as an alkylating agent. The diagram below illustrates the general mechanism by which such agents exert their cytotoxic effects, which is relevant to understanding its potential toxicity.

Caption: General mechanism of DNA alkylation leading to cell death.

References

- 1. This compound | 58689-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Piperidine, 1-(3-bromopropyl)-, hydrobromide | 58689-34-2 [amp.chemicalbook.com]

- 3. Piperidine, 1-(3-bromopropyl)-, hydrobromide - Safety Data Sheet [chemicalbook.com]

- 4. compo-expert.com [compo-expert.com]

- 5. unthealth.edu [unthealth.edu]

- 6. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 7. aaha.org [aaha.org]

- 8. safety.duke.edu [safety.duke.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

The Salt of the Matter: A Technical Guide to Hydrobromide Salts Versus Free Base Forms in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision in the drug development process, with profound implications for the therapeutic efficacy, stability, and manufacturability of the final drug product. Among the various salt forms available, hydrobromide salts are frequently utilized to enhance the physicochemical properties of weakly basic drug candidates. This technical guide provides an in-depth comparison of the hydrobromide salt form and the corresponding free base of an API. It delves into the core physicochemical principles governing the properties of these forms, including solubility, stability, dissolution rate, hygroscopicity, and melting point. Detailed experimental protocols for the characterization of these properties are provided, alongside a comparative analysis of quantitative data for representative APIs. Furthermore, this guide employs logical diagrams to illustrate key decision-making pathways and experimental workflows in the salt selection process, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Approximately 50% of all drugs on the market are administered as salts.[1] For active pharmaceutical ingredients (APIs) that are weak bases, conversion to a salt form, such as a hydrobromide, is a common strategy to overcome undesirable physicochemical properties inherent to the free base form.[2] The free base is the pure, un-ionized form of the API, which can exhibit poor aqueous solubility, lower stability, and challenging handling characteristics. By reacting the basic API with hydrobromic acid, a hydrobromide salt is formed. This salt form typically possesses improved properties that are more amenable to formulation and clinical application.[2]

The decision to develop a hydrobromide salt over the free base is a multifaceted process guided by a thorough understanding of the physicochemical and biopharmaceutical properties of both forms. This guide will explore these differences in detail, providing the necessary technical information for informed decision-making in drug development.

Physicochemical Properties: A Comparative Analysis

The conversion of a free base to its hydrobromide salt can significantly alter its physicochemical properties. These changes are primarily driven by the ionic nature of the salt, which influences its interaction with water and other molecules.

Solubility

A primary driver for salt formation is the enhancement of aqueous solubility.[3] Free bases of many APIs are often poorly soluble in water, which can limit their oral bioavailability. Hydrobromide salts, being ionic, generally exhibit significantly higher aqueous solubility.[2]

Table 1: Comparative Aqueous Solubility of Select APIs: Hydrobromide Salt vs. Free Base

| Active Pharmaceutical Ingredient | Form | Aqueous Solubility | Reference(s) |

| Galantamine | Hydrobromide | 31 mg/mL (in water at pH 6.0) | [4] |

| Galantamine | Free Base | Sparingly soluble in aqueous buffers; ~0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2) | [5] |

| Citalopram | Hydrobromide | Sparingly soluble in water; ~2 mg/mL in PBS (pH 7.2) | [6][7] |

| Citalopram | Free Base | Sparingly soluble in water | [8] |

| Dextromethorphan | Hydrobromide | Water-soluble up to 1.5 g/100 mL at 25 °C | [9] |

| Dextromethorphan | Free Base | Insoluble in water | [1] |

Stability

Stability is a critical attribute of any drug substance, as it determines the shelf-life and storage conditions of the final product. Salt forms are often more stable than their free base counterparts. The protonation of the basic nitrogen in the API to form the salt can protect it from oxidative degradation.

Stability studies are conducted under various stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines, to assess the degradation pathways and kinetics.[6]

Table 2: Comparative Stability of Dextromethorphan: Hydrobromide Salt vs. Free Base

| Condition | Dextromethorphan Hydrobromide | Dextromethorphan Free Base | Reference(s) |

| Storage | Stable | Stable for a few weeks during ordinary shipping; long-term storage at -20°C | [1] |

| Forced Degradation (Acidic) | Degradation observed | Data not available | [10] |

| Forced Degradation (Basic) | Degradation observed | Data not available | [10] |

| Forced Degradation (Oxidative) | Degradation observed | Data not available | [10] |

Melting Point

The melting point is an important physical property that can influence manufacturing processes such as milling and tableting. Salts generally have higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.

Table 3: Comparative Melting Point of Citalopram: Hydrobromide Salt vs. Free Base

| Form | Melting Point (°C) | Reference(s) |

| Citalopram Hydrobromide | 148-150 | [6] |

| Citalopram Free Base | Not explicitly stated, but crystallization from n-heptane suggests a lower melting point. | [6] |

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive hygroscopicity can lead to physical instability (e.g., caking, deliquescence) and chemical degradation. While salt formation can sometimes increase hygroscopicity, a careful selection of the salt form can lead to a non-hygroscopic or only slightly hygroscopic solid.

A systematic approach to classifying hygroscopicity is essential for determining appropriate handling, packaging, and storage conditions.[11]

Dissolution Rate

The dissolution rate, the speed at which a solid dissolves in a solvent, is a critical factor for the in vivo performance of orally administered drugs. Due to their higher solubility, hydrobromide salts typically exhibit a faster dissolution rate compared to the free base.[12] The intrinsic dissolution rate (IDR) is a key parameter used to characterize the dissolution of the pure API under constant surface area conditions.

Experimental Protocols

Accurate and reproducible characterization of the physicochemical properties of the hydrobromide salt and free base is essential. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of the API in a specific solvent at equilibrium.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solution: Add an excess amount of the API (either free base or hydrobromide salt) to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration method does not introduce errors (e.g., adsorption of the solute to the filter).

-

Quantification: Analyze the concentration of the dissolved API in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: Analyze the remaining solid phase using techniques like X-ray Powder Diffraction (XRPD) to confirm the solid form (free base or salt) at equilibrium.

Intrinsic Dissolution Rate (IDR) Measurement

Objective: To measure the dissolution rate of a pure substance under the condition of a constant surface area.

Methodology (Rotating Disk Method - USP <1087>): [13]

-

Compact Preparation: Compress a known amount of the API powder into a die to form a non-disintegrating compact with a defined surface area.

-

Apparatus Setup: Mount the die containing the compact in a rotating disk holder.

-

Dissolution: Immerse the rotating disk in a vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37 °C) and stir at a constant speed.

-

Sampling: Withdraw samples of the dissolution medium at predetermined time intervals.

-

Analysis: Determine the concentration of the dissolved API in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the linear portion of the plot represents the intrinsic dissolution rate, typically expressed in mg/min/cm².

Stability Testing (ICH Q1A(R2))

Objective: To provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors.[4]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Tests: Perform a battery of tests to evaluate the physical, chemical, and microbiological attributes of the drug substance. This should include appearance, assay, degradation products, and any other critical quality attributes.

-

Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.

Hygroscopicity Assessment

Objective: To determine the extent and rate of moisture absorption by the API at various relative humidity (RH) levels.

Methodology (Gravimetric Sorption Analysis): [11]

-

Sample Preparation: Place a known mass of the API in a sample pan of a dynamic vapor sorption (DVS) instrument.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen until a constant weight is achieved.

-

Sorption/Desorption Isotherm: Expose the sample to a series of increasing RH levels (sorption) followed by a series of decreasing RH levels (desorption) at a constant temperature (e.g., 25 °C).

-

Data Analysis: Record the change in mass at each RH step. Plot the percentage weight change versus RH to generate the sorption-desorption isotherm.

-

Classification: Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH) according to pharmacopeial classifications (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the API into a DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Thermal Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is typically determined as the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows involved in the salt selection process.

Caption: Workflow for Salt Selection Decision Making.

Caption: Experimental Workflow for Physicochemical Characterization.

Conclusion

The choice between a hydrobromide salt and a free base form of an API is a critical decision in drug development that requires a comprehensive understanding of their respective physicochemical properties. Hydrobromide salts often offer significant advantages in terms of solubility, stability, and dissolution rate, which can translate to improved bioavailability and manufacturability. However, the potential for increased hygroscopicity must be carefully evaluated.

This technical guide has provided a detailed comparison of the hydrobromide salt and free base forms, supported by quantitative data and established experimental protocols. The logical diagrams presented offer a framework for the decision-making and experimental processes involved in salt selection. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can make more informed decisions to select the optimal solid form of an API, ultimately contributing to the development of safer, more effective, and more robust drug products.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Citalopram hydrobromide CAS#: 59729-32-7 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2009019294A9 - Bupropion hydrobromide and therapeutic applications - Google Patents [patents.google.com]

- 13. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-(3-Bromopropyl)piperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing 1-(3-Bromopropyl)piperidine hydrobromide as a key building block. The protocols focus on the N-alkylation of heterocyclic scaffolds, a common strategy in medicinal chemistry to introduce the piperidinylpropyl moiety, which is known to impart favorable pharmacological properties.

Application Note 1: Synthesis of N-(3-(Piperidin-1-yl)propyl)carbazole Derivatives as Potential Anticancer Agents

The carbazole nucleus is a well-established pharmacophore in cancer research, with derivatives showing promising antiproliferative activities. The introduction of a basic side chain, such as the piperidinylpropyl group, can enhance solubility and facilitate interactions with biological targets. This application note describes the synthesis of a novel N-substituted carbazole derivative using this compound.

General Reaction Scheme:

The synthesis involves the N-alkylation of a carbazole derivative with this compound in the presence of a base.

Application Notes: 1-(3-Bromopropyl)piperidine Hydrobromide as a Versatile Alkylating Agent in the Synthesis of Bioactive Molecules

Introduction

1-(3-Bromopropyl)piperidine hydrobromide is a key building block in synthetic organic chemistry, primarily utilized as an alkylating agent to introduce a piperidinopropyl moiety onto a variety of nucleophilic substrates. This functional group is a common feature in a range of biologically active compounds, underscoring the importance of this reagent in drug discovery and development. Its application spans the synthesis of molecules targeting various receptors and enzymes, demonstrating its versatility in constructing complex molecular architectures with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on the well-documented synthesis of Pitolisant, a histamine H3 receptor antagonist/inverse agonist.

Application in the Synthesis of Pitolisant

Pitolisant (Wakix®) is a first-in-class medication approved for the treatment of narcolepsy and excessive daytime sleepiness.[1][2] Its mechanism of action involves blocking the histamine H3 autoreceptors in the brain, which leads to increased histamine release and enhanced wakefulness.[1][3][4][5][6] The synthesis of Pitolisant provides an excellent case study for the application of this compound as an alkylating agent.

General Reaction Scheme:

The core of the Pitolisant synthesis involves the O-alkylation of a phenolic hydroxyl group with a piperidinopropyl group. While various synthetic routes exist, a common strategy involves the reaction of a suitable precursor with a 1-(3-halopropyl)piperidine derivative. This compound serves as a direct or indirect source for this key intermediate.

Figure 1: General synthetic strategy for Pitolisant.

Experimental Protocols

The following protocols are derived from patented synthetic routes for Pitolisant and related compounds, illustrating the use of piperidine-containing alkylating agents.

Protocol 1: Two-Step Synthesis of Pitolisant via an Intermediate

This protocol involves the initial formation of a piperidine-containing intermediate, which is then used to alkylate the target alcohol.

Step 1: Synthesis of 1-(3-chloropropyl)piperidine

-

Reactants: Piperidine, 1-bromo-3-chloropropane, Potassium carbonate.

-

Solvent: Acetonitrile.

-

Procedure:

-

Dissolve 1-bromo-3-chloropropane (0.165 moles) in acetonitrile (100 mL).

-

Add potassium carbonate (0.165 moles) to the solution.

-

Heat the mixture to 60°C and stir for 10 minutes.

-

Add piperidine (0.117 moles) to the reaction mixture.

-

Continue stirring at 60°C until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter to remove inorganic salts.

-

Wash the solid residue with acetonitrile.

-

The filtrate containing 1-(3-chloropropyl)piperidine can be used directly in the next step or purified further.

-

Step 2: Synthesis of Pitolisant

-

Reactants: 3-(4-chlorophenyl)propan-1-ol, 1-(3-chloropropyl)piperidine (from Step 1), Potassium tert-butoxide.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 3-(4-chlorophenyl)propan-1-ol (5.8 mmols) in THF (10 mL).

-

Add potassium tert-butoxide (6.4 mmols) to the solution and stir for 30 minutes.

-

Add the solution of 1-(3-chloropropyl)piperidine (or a related intermediate like 4-azaspiro[3.5]nonan-4-ium bromide, 8.8 mmol) to the mixture.[7]

-

Stir the reaction until completion (monitored by TLC).

-

Cool the reaction and dilute with dichloromethane (50 mL).

-

Wash the organic phase three times with 1N aqueous hydrochloric acid.

-

Concentrate the organic phase under vacuum to obtain crude Pitolisant HCl.[7]

-

The crude product can be purified by crystallization or trituration.

-

Quantitative Data

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | Piperidine, 1-bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 60°C | - | High | [7] |

| 2 | 3-(4-chlorophenyl)propan-1-ol, Intermediate from Step 1 | KOtBu | THF | Room Temp. | - | 90% (crude) | [7] |

Alternative Protocol: Direct Alkylation